6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC13243189
Molecular Formula: C12H8N2OS
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8N2OS |
|---|---|
| Molecular Weight | 228.27 g/mol |
| IUPAC Name | 6-phenyl-1H-thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15) |
| Standard InChI Key | XSAILWORLBSSMS-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N=CN3 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N=CN3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a thieno[3,2-d]pyrimidin-4-one scaffold, where a thiophene ring is annulated with a pyrimidine ring at the [3,2-d] position. The 6-phenyl group introduces steric bulk and enhances π-π stacking interactions, critical for binding biological targets . The carbonyl group at position 4 participates in hydrogen bonding, influencing both reactivity and pharmacological activity .
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H NMR: Aromatic protons appear as multiplet clusters between δ 7.2–8.1 ppm, while the pyrimidine NH proton resonates as a broad singlet near δ 12.5 ppm.
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¹³C NMR: The carbonyl carbon (C4) is observed at ~δ 165 ppm, with thiophene carbons between δ 110–140 ppm .
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 228.27, consistent with the molecular formula.
Crystallographic and Computational Insights
X-ray diffraction studies of analogous thienopyrimidines reveal planar fused-ring systems with dihedral angles <5° between thiophene and pyrimidine planes . Density functional theory (DFT) calculations predict electrophilic reactivity at the C2 and C5 positions, facilitating functionalization .
Table 1: Molecular Properties of 6-Phenyl-1H-thieno[3,2-d]pyrimidin-4-one
Synthetic Methodologies
Conventional Multi-Step Synthesis
The classical route involves:
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Thiophene Precursor Preparation: 3-Aminothiophene-2-carboxylate derivatives undergo cyclocondensation with phenylacetonitrile derivatives.
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Ring Closure: Treatment with formamide or urea at 180°C forms the pyrimidine ring.
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Functionalization: Chlorination at C4 using phosphorus oxychloride (POCl₃) enables nucleophilic substitution with amines or alkoxides .
Limitations
This method suffers from low yields (45–60%), harsh conditions, and tedious chromatographic purification .
Green Four-Component Synthesis
A breakthrough method employs:
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Reactants: Ketones, ethyl cyanoacetate, sulfur (S₈), and formamide.
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Catalyst: 10 mol% piperidine.
Mechanism:
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Knoevenagel Condensation: Ketone + ethyl cyanoacetate → α,β-unsaturated nitrile.
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Sulfur Incorporation: S₈ reacts with the nitrile to form thiophene.
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Pyrimidine Formation: Cyclization with formamide yields the product.
Advantages:
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85–96% yield.
Biological Activities and Mechanisms
Antitumor Activity
In vitro screens against MCF-7 (breast cancer) and A549 (lung cancer) cells show IC₅₀ values of 8.2 μM and 11.5 μM, respectively. Mechanistic studies indicate:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes .
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Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .
Anti-Inflammatory Effects
In carrageenan-induced rat paw edema models, 6-phenyl-thienopyrimidinone (50 mg/kg) reduces swelling by 68% versus controls. The effect correlates with COX-2 inhibition (IC₅₀ = 0.9 μM) and TNF-α suppression .
Analgesic Properties
Hot-plate tests in mice demonstrate a 75% increase in reaction latency at 30 mg/kg, surpassing diclofenac (55%). μ-Opioid receptor binding (Kᵢ = 120 nM) contributes to central analgesic effects .
Pharmacological Applications and Drug Development
Kinase Inhibitor Scaffolds
Structural analogs inhibit:
Table 2: Structure-Activity Relationships (SAR)
| Position | Modification | Effect on EGFR Activity |
|---|---|---|
| C2 | -Cl | ↑ Potency (IC₅₀ 2.1 nM) |
| C6 | -Ph → -CF₃ | ↓ Solubility |
| N3 | -CH₃ → -CH₂CH₂OH | ↑ Oral Bioavailability |
Antibacterial Derivatives
Quaternary ammonium derivatives (e.g., C2-N⁺(CH₃)₃) exhibit MIC = 2 μg/mL against Staphylococcus aureus, comparable to vancomycin.
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